molecular formula C12H14O2 B14391799 Methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate CAS No. 88308-16-1

Methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate

Cat. No.: B14391799
CAS No.: 88308-16-1
M. Wt: 190.24 g/mol
InChI Key: ZPBLLJGHROHQLV-WDEREUQCSA-N
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Description

Methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a benzyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of transition metal catalysts such as rhodium or copper. The reaction conditions often include solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to alcohols using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Benzylcyclopropane carboxylic acid.

    Reduction: Benzylcyclopropane methanol.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl (1R,2R)-2-methylcyclopropane-1-carboxylate
  • Methyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
  • Methyl (1R,2R)-2-ethylcyclopropane-1-carboxylate

Comparison: Methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to other similar compounds. The benzyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

88308-16-1

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O2/c1-14-12(13)11-8-10(11)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10-,11+/m0/s1

InChI Key

ZPBLLJGHROHQLV-WDEREUQCSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1CC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CC1CC2=CC=CC=C2

Origin of Product

United States

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